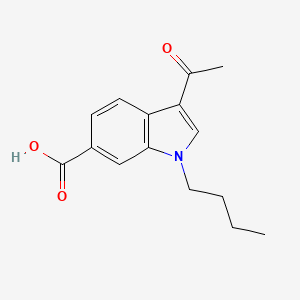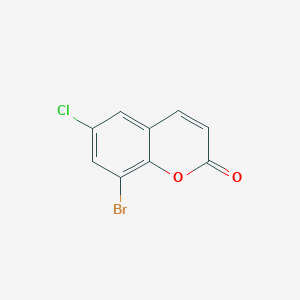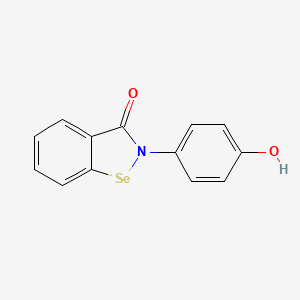
2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one is a selenium-containing organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one typically involves the reaction of 2-aminophenol with selenium dioxide in the presence of a suitable oxidizing agent. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Solvent: Common solvents like ethanol or acetic acid
Catalysts: Possible use of catalysts to enhance the reaction rate
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Selenoxides, selenones
Reduction Products: Selenides
Substitution Products: Ethers, esters
科学研究应用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its antioxidant properties and potential therapeutic effects.
Medicine: Investigated for its role in cancer treatment and prevention due to its selenium content.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular processes and signaling pathways. Molecular targets may include enzymes and proteins involved in oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
Ebselen: Another selenium-containing compound with antioxidant properties.
Selenocysteine: A naturally occurring amino acid containing selenium.
Selenomethionine: A selenium analog of methionine.
Uniqueness
2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one is unique due to its specific structure, which combines a benzisoselenazol ring with a hydroxyphenyl group. This unique structure may confer distinct chemical and biological properties compared to other selenium compounds.
属性
CAS 编号 |
81744-01-6 |
|---|---|
分子式 |
C13H9NO2Se |
分子量 |
290.19 g/mol |
IUPAC 名称 |
2-(4-hydroxyphenyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H9NO2Se/c15-10-7-5-9(6-8-10)14-13(16)11-3-1-2-4-12(11)17-14/h1-8,15H |
InChI 键 |
NNZKUUPAISFZPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
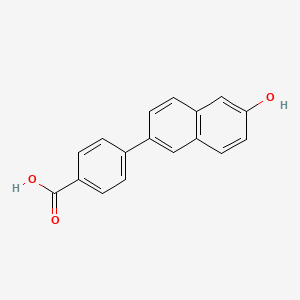
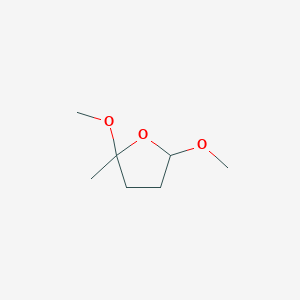
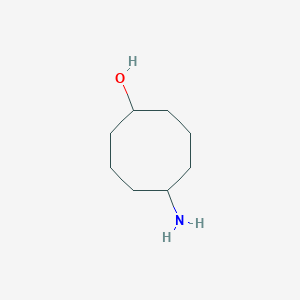
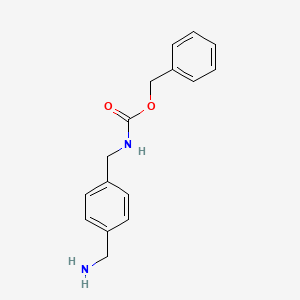

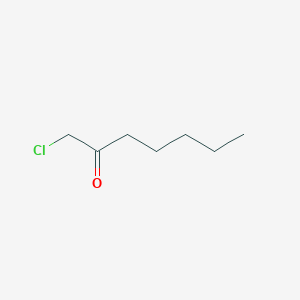
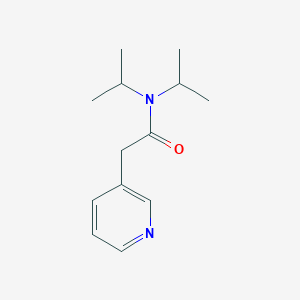
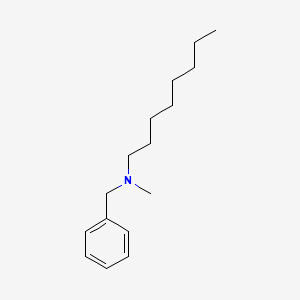
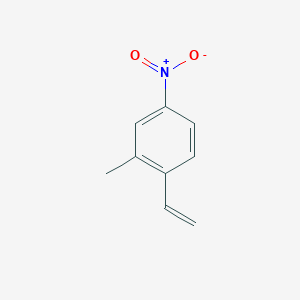
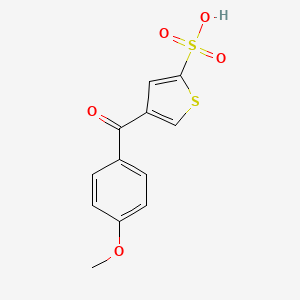
![[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene](/img/structure/B8761325.png)
![4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol](/img/structure/B8761331.png)
